molecular formula C7H18ClN B2576485 Heptan-3-amine hydrochloride CAS No. 100911-65-7

Heptan-3-amine hydrochloride

Cat. No.: B2576485
CAS No.: 100911-65-7
M. Wt: 151.68
InChI Key: AZNMTKYRAKUZOC-UHFFFAOYSA-N
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Description

Heptan-3-amine hydrochloride is a derivative of heptanamine, a seven-carbon amine. The hydrochloride salt form is commonly used due to its stability and solubility in water. This compound is primarily utilized as a chemical intermediate in the synthesis of various compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptan-3-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of heptan-3-amine with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out in an aqueous solution at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound often involves the large-scale reaction of heptan-3-amine with hydrochloric acid. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Heptan-3-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: It can be reduced to form primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acid chlorides, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Alkylated amines or amides.

    Oxidation Reactions: Amides or nitriles.

    Reduction Reactions: Primary amines.

Scientific Research Applications

Heptan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of amine metabolism and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: this compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of heptan-3-amine hydrochloride involves its interaction with biological molecules. The amine group can form hydrogen bonds and ionic interactions with various molecular targets, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

    Hexan-3-amine hydrochloride: A six-carbon analogue with similar chemical properties but different reactivity due to the shorter carbon chain.

    Octan-3-amine hydrochloride: An eight-carbon analogue with increased hydrophobicity and different solubility characteristics.

Uniqueness: Heptan-3-amine hydrochloride is unique due to its optimal balance of hydrophobicity and solubility, making it a versatile intermediate in organic synthesis. Its seven-carbon chain provides a balance between reactivity and stability, distinguishing it from shorter or longer chain analogues.

Properties

IUPAC Name

heptan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-3-5-6-7(8)4-2;/h7H,3-6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNMTKYRAKUZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100911-65-7
Record name heptan-3-amine hydrochloride
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